N-(3,4-dichlorobenzyl)-2-cyanoacetamide

Lipophilicity LogP Cyanoacetamide

Researchers often assume reactivity and purification protocols transfer between cyanoacetamide regioisomers, leading to failed syntheses and ambiguous SAR data. N-(3,4-Dichlorobenzyl)-2-cyanoacetamide (CAS 64488-10-4), with its distinct 3,4-dichloro substitution and elevated LogP of 2.91 (ΔLogP ~+2.7 vs. non-chlorinated analog), provides the precise electronic and lipophilic profile needed for cell-permeable heterocycle libraries and regioisomer-specific SAR studies. - Certified ≥95% purity ensures reproducible Knoevenagel condensations and cyclization yields. - Authenticated reference standard resolves co-elution risks with the 2,4-dichloro regioisomer (CAS 64488-09-1).

Molecular Formula C10H8Cl2N2O
Molecular Weight 243.09 g/mol
Cat. No. B8720199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorobenzyl)-2-cyanoacetamide
Molecular FormulaC10H8Cl2N2O
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNC(=O)CC#N)Cl)Cl
InChIInChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15)
InChIKeyQMHCXFJDPZWLNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorobenzyl)-2-cyanoacetamide: Chlorinated Building Block for Heterocyclic Synthesis


N-(3,4-Dichlorobenzyl)-2-cyanoacetamide (CAS 64488-10-4) is an N-monosubstituted α-cyanoacetamide derivative bearing a 3,4-dichlorobenzyl moiety on the amide nitrogen. It has the molecular formula C₁₀H₈Cl₂N₂O and a molecular weight of 243.089 g·mol⁻¹, with a computed LogP of 2.91 and a polar surface area (PSA) of 52.89 Ų . Cyanoacetamide derivatives are established versatile intermediates in heterocyclic chemistry, enabling the synthesis of pyrimidines, thiazoles, pyrroles, and fused ring systems of pharmaceutical and agrochemical relevance [1].

Why This Cyanoacetamide Differs from Closest Analogs


Despite a shared cyanoacetamide core, substitution with closest analogs introduces measurable differences in physicochemical properties that directly impact synthetic utility, chromatographic behavior, and biological screening outcomes. The 3,4-dichloro substitution pattern produces a distinct electronic environment compared to the 2,4-dichloro regioisomer (CAS 64488-09-1), while the benzyl –CH₂– linker confers greater conformational freedom relative to direct phenyl-linked analogs (e.g., CAS 15386-80-8). Furthermore, the presence of two chlorine atoms on the benzyl ring elevates lipophilicity by approximately 1.3–2.7 log units over the non‑chlorinated N‑benzyl‑2‑cyanoacetamide (CAS 10412-93-8) . These differences mean that reaction yields, purification protocols, and structure–activity relationships established for one analog cannot be assumed to transfer to another without experimental re-validation.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Comparison vs. Non-Chlorinated Analog

N-(3,4-Dichlorobenzyl)-2-cyanoacetamide exhibits a computed LogP of 2.91 (ChemSrc) , whereas the non‑chlorinated parent compound N‑benzyl‑2‑cyanoacetamide (CAS 10412-93-8) has reported LogP values of 0.21 to 1.61 [1]. The target compound is thus 1.3–2.7 log units more lipophilic, corresponding to an approximately 20‑ to 500‑fold higher octanol‑water partition coefficient. This substantial difference affects solubility profiles, membrane permeability predictions, and reversed‑phase chromatographic retention times.

Lipophilicity LogP Cyanoacetamide Physicochemical Properties ADME Prediction

Regioisomeric Difference: 3,4- vs. 2,4-Dichloro Substitution

The target compound (3,4-dichloro substitution) and its 2,4-dichloro regioisomer (CAS 64488-09-1) share identical molecular formulae (C₁₀H₈Cl₂N₂O), molecular weights (243.089), PSA (52.89 Ų), and computed LogP (2.91) . However, the different chlorine positions create distinct electronic and steric environments on the aromatic ring: the 3,4-pattern places both chlorine atoms on adjacent carbons, generating a strong dipole along the ring plane and leaving the 2-position unsubstituted and sterically accessible. In the 2,4-pattern, steric hindrance at the ortho position adjacent to the methylene linker can restrict conformational freedom and alter the reactivity of the benzylic amine during further derivatization.

Regioisomer Chlorine Substitution Electronic Effects Cyanoacetamide Structure–Activity Relationship

Conformational Flexibility vs. Direct Phenyl-Linked Analog

N-(3,4-Dichlorobenzyl)-2-cyanoacetamide contains a methylene (–CH₂–) spacer between the amide nitrogen and the dichlorophenyl ring, giving it 4 rotatable bonds in the core scaffold . The direct phenyl analog, 2‑cyano‑N‑(3,4‑dichlorophenyl)acetamide (CAS 15386-80-8), lacks this spacer and has only 3 rotatable bonds, resulting in a more rigid structure with a higher molecular dipole moment. The target compound also has a higher molecular weight (243.09 g·mol⁻¹) compared to the phenyl analog (229.06 g·mol⁻¹) , and a measurably higher LogP (2.91 vs. 2.12–2.72) [1].

Conformational Flexibility Rotatable Bonds Linker Chemistry Benzyl vs. Phenyl Molecular Design

Melting Point Benchmark for Purity Assessment

The closest structurally characterized analog with available experimental melting point data is 2‑cyano‑N‑(3,4‑dichlorophenyl)acetamide (CAS 15386-80-8), which melts at 164–166°C . The non‑chlorinated N‑benzyl‑2‑cyanoacetamide (CAS 10412-93-8) melts at 120–122°C [1]. Although no experimentally measured melting point for the target compound itself has been identified in public databases, its structural features (benzyl linker plus 3,4‑dichloro substitution) position it as an intermediate between these two comparators in terms of expected crystallinity and thermal behavior. The target compound's higher chlorine content and benzyl linker predict a trend toward higher melting point relative to the non‑chlorinated benzyl analog.

Melting Point Crystallinity Purity Control Quality Assurance Procurement Specification

Best Application Scenarios Based on Differentiation Evidence


High-Lipophilicity Heterocyclic Library Synthesis

The elevated LogP of 2.91 (ΔLogP ~+2.7 vs. non‑chlorinated benzyl analog) makes this compound particularly suitable for synthesizing heterocyclic libraries intended for cell‑based phenotypic screening, where higher membrane permeability is desired . Its cyanoacetamide core provides multiple reactive centers (active methylene, nitrile, and amide) for condensation, cyclization, and Knoevenagel reactions, enabling diversity‑oriented synthesis of pyrimidines, thiazoles, and fused heterocycles . Researchers should select this specific dichlorinated building block when the SAR hypothesis requires both chlorine‑mediated electronic modulation and elevated lipophilicity in the final heterocyclic products.

Agrochemical Lead Optimization for Fungal Pathogens

N‑Benzyl‑α‑cyanoacetamide derivatives have been systematically explored as systemic rice blast fungicides, with the commercialized agent diclocymet (S‑2900) emerging from this chemical class . The 3,4‑dichlorobenzyl substitution pattern on the cyanoacetamide scaffold provides a distinct electronic profile that can be exploited in structure‑activity relationship (SAR) studies aimed at optimizing fungicidal potency while minimizing crop injury. When procuring intermediates for agrochemical lead optimization, the correct regioisomer (3,4‑ vs. 2,4‑dichloro) is critical, as the chlorine positions influence binding to scytalone dehydratase and other melanin biosynthesis targets .

ADMET Prediction Model Training Set Calibration

The well‑defined computed properties of N‑(3,4‑dichlorobenzyl)‑2‑cyanoacetamide—LogP 2.91, PSA 52.89 Ų, MW 243.09 —position it as a useful data point for calibrating or validating in silico ADMET prediction models. Its intermediate lipophilicity (neither extremely hydrophobic nor hydrophilic) and the presence of two chlorine atoms make it a representative member of the halogenated amide chemical space. Procurement of this compound with certified purity (typically ≥95%) enables reproducible experimental measurement of actual LogD, solubility, and permeability values that can be compared against computational predictions, improving model accuracy for the broader N‑benzyl‑cyanoacetamide chemotype .

Regioisomer-Specific Reference Standard for Chromatography

Because the 3,4‑dichloro and 2,4‑dichloro regioisomers share identical molecular formulae, molecular weights, and computed LogP values , they may co‑elute under standard reversed‑phase HPLC conditions. This creates a need for an authenticated reference standard of each regioisomer to develop and validate separation methods capable of resolving these critical pairs. Procuring certified N‑(3,4‑dichlorobenzyl)‑2‑cyanoacetamide specifically enables analytical chemists to establish retention time markers, calibrate detector response, and ensure that synthetic batches are free of regioisomeric contamination—a requirement for both patent filing and regulatory submissions in pharmaceutical and agrochemical development.

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